4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Description
The compound 4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid is a benzoxazine derivative characterized by a bicyclic 1,4-benzoxazine core substituted with a carboxylic acid group at position 2 and a tert-butyl (2-methylpropan-2-yl) oxycarbonyl group at position 4. This structure confers unique physicochemical properties, such as increased lipophilicity and steric bulk due to the tert-butyl ester, which may enhance metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(2,3)20-13(18)15-8-11(12(16)17)19-10-7-5-4-6-9(10)15/h4-7,11H,8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCYLEPQCUNFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with di-tert-butyl dicarbonate (Boc2O) to form the benzoxazine ring, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring.
Scientific Research Applications
4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid involves its interaction with molecular targets and pathways. The benzoxazine ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations
Substituent Impact on Activity: The tert-butyl oxycarbonyl group in the target compound likely enhances lipophilicity and resistance to enzymatic degradation compared to the unsubstituted parent compound (90563-93-2) . Analogs with sulfonyl groups (e.g., 35017-57-3, 866134-53-4) may exhibit altered solubility and binding affinities due to polar sulfonyl moieties, though their biological activities remain uncharacterized . ONO-2770372 demonstrates the incorporation of a fluorophenyl group and extended alkyl chains, which are associated with improved ligand-receptor interactions in structural biology studies .
Benzodioxine analogs (e.g., cyclodoxazosin and D4476) show anti-proliferative and immunomodulatory activities, suggesting that substituent variation in heterocyclic cores can drastically alter pharmacological profiles .
Synthetic Accessibility: The parent compound (90563-93-2) is commercially available at 97% purity, indicating its utility as a starting material for synthesizing derivatives like the target compound . Complex analogs (e.g., ONO-2770372) require multi-step synthesis, reflecting challenges in scaling production for clinical use .
Biological Activity
4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid is a synthetic organic compound that has gained attention due to its unique structural properties and potential biological activities. The compound belongs to the class of benzoxazines, which are known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities. This article reviews the biological activity of this compound, focusing on recent research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.29 g/mol. Its structure features a benzoxazine ring and a carboxylic acid group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇NO₅ |
| Molecular Weight | 273.29 g/mol |
| Density | 1.194 g/cm³ |
| Boiling Point | 355.2 °C |
| Flash Point | 168.6 °C |
The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets in the body. The benzoxazine ring can modulate enzyme activities and receptor functions, while the carboxylic acid group facilitates hydrogen bonding and ionic interactions, enhancing binding affinity.
Anticancer Properties
Recent studies have demonstrated that derivatives of benzoxazines exhibit significant anticancer effects. For instance, a study evaluating several benzoxazine derivatives found that compounds similar to this compound showed potent inhibition against various cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The most promising derivative displayed an IC50 value ranging from 7.84 to 16.2 µM against these cell lines, indicating strong antiproliferative activity .
Anti-inflammatory Activity
In addition to anticancer effects, benzoxazine derivatives have also been evaluated for their anti-inflammatory properties. A related study indicated that certain benzoxazinone derivatives exhibited significant inhibition of rat paw edema in inflammatory models, demonstrating their potential as anti-inflammatory agents .
Study on Anticancer Activity
A comprehensive study synthesized various benzoxazine derivatives and tested their effects on cancer cell proliferation. The results indicated that compounds with specific substitutions on the benzoxazine ring exhibited enhanced activity against MDA-MB-231 and PC-3 cells. Notably, the presence of hydroxyl groups was associated with increased binding affinity to estrogen receptors, similar to known anticancer agents like genistein .
Evaluation of Anti-inflammatory Effects
Another study focused on the synthesis and biological evaluation of novel benzoxazinone derivatives. Among these compounds, one particular derivative showed a significant reduction in inflammation markers and pain response in animal models while maintaining a low ulcerogenic potential .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and what catalytic systems are effective?
- Methodological Answer: Two established synthetic routes are:
- Ru-catalyzed dehydrocyclization: Utilize [RuCl₂(p-cymene)]₂ to catalyze the reaction between 2-aminophenol derivatives and disubstituted alkynes in toluene at 110°C for 24 hours. This single-step method achieves high efficiency (75–82% yield) and is ideal for constructing the benzoxazine core .
- Pd-mediated reductive cyclization: Employ Pd(OAc)₂/PPh₃ with formic acid as a CO surrogate in DMF at 80°C for 12 hours. This method is advantageous for introducing N-heterocyclic complexity .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer:
- Structural confirmation: Combine ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) with HRMS for molecular weight validation. X-ray crystallography (e.g., Cu-Kα radiation, 100K) resolves stereochemical ambiguities .
- Purity assessment: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Use fume hoods for synthesis steps involving volatile solvents (e.g., toluene, DMF). Personal protective equipment (PPE) must include nitrile gloves and safety goggles to avoid dermal/ocular exposure .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between predicted and observed bioactivity?
- Methodological Answer:
- Molecular docking refinement: Adjust ligand protonation states (e.g., carboxylate vs. carboxylic acid forms) and incorporate protein flexibility using molecular dynamics (MD) simulations (AMBER/CHARMM force fields). Validate docking poses with in vitro COX-1/COX-2 inhibition assays (IC₅₀ ratios) .
- Orthogonal validation: Confirm target engagement via surface plasmon resonance (SPR) or fluorescence polarization assays to rule out false-positive results from aggregation-based artifacts .
Q. What strategies optimize enantiomeric excess in stereoselective synthesis?
- Methodological Answer:
- Chiral catalysis: Use Ru(II) complexes with Josiphos ligands (e.g., (R)-(+)-Josiphos SL-J009-1) in DMF/water (9:1) at 25°C to achieve ≥90% enantiomeric excess (ee). Monitor progress via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
- Solvent engineering: Increase ee by adjusting solvent polarity (e.g., THF/MeCN mixtures) to stabilize transition-state intermediates .
Q. How are trace-level impurities quantified, and what challenges arise in isomer separation?
- Methodological Answer:
- Impurity profiling: Employ UPLC-MS/MS with a C18 column (1.7 µm particles) and multiple reaction monitoring (MRM) for detection limits <0.01%. Calibrate using spiked impurity standards .
- Isomer resolution: For co-eluting diastereomers, use hydrophilic interaction liquid chromatography (HILIC) or chiral columns (e.g., Chiralcel OD-H) with isocratic elution (hexane/ethanol 85:15) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
